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Compound of Interest

Compound Name: Bliretrigine

Cat. No.: B12422984 Get Quote

A note on nomenclature: Publicly available scientific literature and clinical trial data

predominantly refer to the selective NaV1.8 inhibitor as Suzetrigine (also known by its

developmental code, VX-548). The term "Bliretrigine" shares the "-trigine" suffix, indicative of

a sodium channel modulator, but is not widely documented. This guide will focus on the

comprehensive data available for Suzetrigine, which is presumed to be the compound of

interest for this technical overview.

Introduction
Suzetrigine is a first-in-class, oral, non-opioid analgesic that functions as a potent and highly

selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is

predominantly expressed in peripheral sensory neurons and plays a crucial role in the

transmission of pain signals.[3][4] By selectively targeting NaV1.8, Suzetrigine offers a novel

therapeutic approach to pain management, aiming to provide effective analgesia without the

central nervous system-mediated side effects and addictive potential associated with opioids.

[1] This document provides a detailed examination of the pharmacodynamics of Suzetrigine,

including its mechanism of action, receptor binding profile, and data from key preclinical and

clinical studies.

Mechanism of Action
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[1][3] It binds to the

second voltage-sensing domain (VSD2) of the NaV1.8 channel protein, which stabilizes the

channel in its closed state.[3][5] This tonic inhibition of NaV1.8 reduces the excitability of
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nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to

the central nervous system.[3][4] Unlike opioid analgesics that act on the central nervous

system, Suzetrigine's peripherally restricted action is a key differentiator.[1]

Signaling Pathway of NaV1.8 in Nociception
The following diagram illustrates the role of the NaV1.8 channel in the nociceptive signaling

pathway and the point of intervention for Suzetrigine.
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Suzetrigine's mechanism of action in the nociceptive pathway.
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Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for Suzetrigine from various studies.

Table 1: In Vitro Potency and Selectivity
Target IC50 (nM)

Selectivity vs.
NaV1.8

Reference

NaV1.8 <1 - [3]

NaV1.1 >31,000 >31,000-fold [3]

NaV1.2 >31,000 >31,000-fold [3]

NaV1.3 >31,000 >31,000-fold [3]

NaV1.4 >31,000 >31,000-fold [3]

NaV1.5 >31,000 >31,000-fold [3]

NaV1.6 >31,000 >31,000-fold [3]

NaV1.7 >31,000 >31,000-fold [3]

NaV1.9 >31,000 >31,000-fold [3]

Other non-NaV

targets (180 total)
>600-fold margin High [3]

Table 2: Clinical Efficacy in Acute Pain (Phase 2 & 3
Trials)
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Study
Population

Primary
Endpoint

Suzetrigine
(High Dose)
Result

Placebo Result Reference

Abdominoplasty

Time-weighted

Sum of Pain

Intensity

Difference over

48 hours

(SPID48)

Least-squares

mean difference

vs. placebo: 37.8

(95% CI, 9.2 to

66.4) and 48.4

(95% CI, 33.6 to

63.1) in Phase 2

and 3,

respectively.[6][7]

- [6][7]

Bunionectomy

Time-weighted

Sum of Pain

Intensity

Difference over

48 hours

(SPID48)

Least-squares

mean difference

vs. placebo: 36.8

(95% CI, 4.6 to

69.0) and 29.3

(95% CI, 14.0 to

44.6) in Phase 2

and 3,

respectively.[6][7]

- [6][7]

Abdominoplasty
Time to ≥2-point

pain reduction

Median time: 119

minutes

Median time: 480

minutes
[7]

Bunionectomy
Time to ≥2-point

pain reduction

Median time: 240

minutes

Median time: 480

minutes
[7]

Experimental Protocols
In Vitro Electrophysiology for NaV Channel Selectivity
Objective: To determine the potency and selectivity of Suzetrigine against a panel of human

voltage-gated sodium channel subtypes.

Methodology:
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Cell Lines: Human embryonic kidney (HEK) cells stably expressing individual human NaV

channel subtypes (NaV1.1-NaV1.9) were used.[3]

Electrophysiology: Whole-cell patch-clamp electrophysiology was performed to record

sodium currents.[3]

Experimental Conditions: Cells were voltage-clamped, and currents were elicited by

depolarizing voltage steps.

Drug Application: Suzetrigine was applied at various concentrations to determine the

concentration-response relationship for the inhibition of each NaV channel subtype.[3]

Data Analysis: The half-maximal inhibitory concentration (IC50) for each channel was

calculated by fitting the concentration-response data to a standard sigmoidal model.

Selectivity was determined by the ratio of IC50 values for other NaV subtypes relative to

NaV1.8.[3]

Phase 3 Clinical Trial in Acute Pain (Abdominoplasty
and Bunionectomy)
Objective: To evaluate the efficacy and safety of Suzetrigine for the treatment of moderate-to-

severe acute pain.

Methodology:

Study Design: Randomized, double-blind, placebo- and active-controlled trials.[7]

Patient Population: Adults undergoing abdominoplasty or bunionectomy.[7]

Treatment Arms:

Suzetrigine (e.g., 100 mg loading dose followed by 50 mg every 12 hours)[8]

Placebo[7]

Active comparator (e.g., hydrocodone bitartrate/acetaminophen)[7]
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Primary Endpoint: The time-weighted sum of the pain-intensity difference over 48 hours

(SPID48), assessed using the Numeric Pain Rating Scale (NPRS; 0-10 scale).[9]

Secondary Endpoints: Included time to meaningful pain relief.[7]

Data Analysis: The primary efficacy analysis compared the SPID48 between the Suzetrigine

and placebo groups.[7]

Visualizations
Experimental Workflow: In Vitro Selectivity Assay
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Workflow for determining Suzetrigine's in vitro selectivity.
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Logical Relationship: Suzetrigine's Therapeutic
Rationale
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pain signal transmission

Effective Analgesia
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Logical basis for Suzetrigine's therapeutic profile.

Conclusion
Suzetrigine represents a significant advancement in pain management, offering a novel, non-

opioid mechanism of action. Its high potency and selectivity for the NaV1.8 sodium channel,

combined with a peripherally restricted mode of action, have demonstrated clinically meaningful

pain relief in acute pain settings. The pharmacodynamic profile of Suzetrigine supports its

potential as a safer alternative to opioids, with a reduced risk of central nervous system-related

adverse effects and addiction. Further research will continue to elucidate its full therapeutic

potential in various pain conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Suzetrigine - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12422984?utm_src=pdf-body-img
https://www.benchchem.com/product/b12422984?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Suzetrigine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Suzetrigine (Journavx), an Opioid Alternative for Pain - GoodRx [goodrx.com]

3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC
[pmc.ncbi.nlm.nih.gov]

4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

7. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute
Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

8. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacodynamics
of Suzetrigine (Bliretrigine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422984#investigating-the-pharmacodynamics-of-
bliretrigine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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